Bicyclo[3.1.0]hexan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCMQKFXCMZZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338474 | |
| Record name | Bicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-49-0 | |
| Record name | Bicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Bicyclo 3.1.0 Hexan 2 One and Derivatives
Enantioselective and Diastereoselective Synthesis
The controlled synthesis of specific stereoisomers of bicyclo[3.1.0]hexan-2-one is crucial for its application in pharmaceuticals and as chiral building blocks. acs.orgresearchgate.net Methodologies achieving high levels of enantioselectivity and diastereoselectivity often employ catalytic processes or chiral auxiliaries. sci-hub.seacs.org
Catalytic intramolecular cyclopropanation represents a powerful strategy for constructing the bicyclo[3.1.0]hexane system. This approach typically involves the formation of the three-membered ring from a pre-existing five-membered ring precursor. acs.orgacs.org
An efficient and highly diastereoselective synthesis of bicyclo[3.1.0]hexan-2-ols, the direct precursors to this compound, can be achieved through the intramolecular cyclopropanation of unsaturated terminal epoxides. organic-chemistry.orgnih.gov This transformation is induced by the strong, hindered base Lithium 2,2,6,6-tetramethylpiperidide (LTMP). nih.gov The proposed mechanism involves the deprotonation of the epoxide to form an α-lithiated species, which then undergoes intramolecular cyclization. acs.org This method is noted for being completely stereoselective. nih.gov
A significant advancement in this area is the development of a process that uses only a catalytic amount of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) with a stoichiometric amount of n-BuLi, rather than a superstoichiometric amount of the lithium amide base. acs.org This catalytic variant has been successfully demonstrated on a multi-kilogram scale for the synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one from (R)-1,2-epoxyhex-5-ene. acs.org The reaction proceeds with excellent retention of enantiopurity (>99.5% ee) and provides the intermediate alcohol in high yield, which is subsequently oxidized to the target ketone. acs.org The oxidation is typically carried out using reagents like TEMPO and sodium hypochlorite. acs.org
Table 1: LTMP-Mediated Catalytic Cyclopropanation of (R)-1,2-Epoxyhex-5-ene Data sourced from a study on scalable synthesis. acs.org
| Entry | TMP (equiv) | n-BuLi (equiv) | Solvent | Yield (%) |
| 1 | 0.2 | 1.1 | MTBE | 92 |
| 2 | 0.1 | 1.1 | MTBE | 91 |
| 3 | 0.05 | 1.1 | MTBE | 86 |
| 4 | 0.2 | 1.1 | Hexane | 91 |
Gold catalysis has enabled the synthesis of heteroatomic bicyclo[3.1.0]hexane systems, specifically 3-aza-bicyclo[3.1.0]hexan-2-one derivatives. acs.orgnih.gov This method utilizes an oxidative cyclopropanation of readily accessible N-allylynamides. acs.org The reaction is typically catalyzed by a gold(I) complex, such as IMesAuCl/AgBF₄, with an oxidant like pyridine (B92270) N-oxide. acs.org
The transformation tolerates a wide variety of functional groups on the N-allylynamide substrate, including esters and aryl groups, and can be applied to terminal alkynes, affording the corresponding products in moderate to high yields. acs.orgacs.org For instance, the reaction of N-(but-3-en-1-yl)-4-methyl-N-(phenylethynyl)benzenesulfonamide yields the corresponding 3-aza-bicyclo[3.1.0]hexan-2-one derivative in 78% yield. acs.org Mechanistic studies suggest that the reaction proceeds through a non-carbene mediated pathway, highlighting the complexity of gold-catalyzed oxidative processes. acs.org These products are valuable intermediates for bioactive molecules, including analogues of the neurotransmitter GABA and the antidepressant milnacipran. acs.org
Table 2: Gold-Catalyzed Oxidative Cyclopropanation of Various N-Allylynamides Data adapted from Wang, K.-B. et al., Org. Lett. 2013, 15 (10), 2374–2377. acs.org
| Substrate (N-Allylynamide) | Product | Yield (%) |
| Phenyl-substituted alkyne, Ts protecting group | 1-Phenyl-3-tosyl-3-azathis compound | 78 |
| 4-Methoxyphenyl-substituted alkyne, Ts protecting group | 1-(4-Methoxyphenyl)-3-tosyl-3-azathis compound | 75 |
| 4-Chlorophenyl-substituted alkyne, Ts protecting group | 1-(4-Chlorophenyl)-3-tosyl-3-azathis compound | 80 |
| Terminal alkyne, Ts protecting group | 3-Tosyl-3-azathis compound | 85 |
| Phenyl-substituted alkyne, SES protecting group | 1-Phenyl-3-(2-(trimethylsilyl)ethylsulfonyl)-3-azathis compound | 72 |
The use of chiral auxiliaries is a classic strategy to induce stereoselectivity in cyclopropanation reactions. In the context of this compound synthesis, a chiral auxiliary-based Simmons-Smith approach has been employed. acs.org This method was used to generate the target ketone from cyclopent-2-en-1-one. acs.org Another strategy involves the intramolecular cyclopropanation of chiral cyclic sulfites to produce bicyclo[3.1.0]hexane carboxylic acid derivatives. wiley-vch.de In other related syntheses, chiral dicarboxylates derived from auxiliaries like (-)-dimenthylsuccinate have been used to form cyclopropane (B1198618) rings. wiley-vch.de L-proline has also served as a chiral auxiliary in the asymmetric synthesis of a related lactone, 6,6-dimethyl-3-oxathis compound. google.com
Enzymatic methods provide a highly effective route for obtaining enantiomerically pure compounds. For the synthesis of conformationally locked bicyclo[3.1.0]hexane carbocyclic nucleosides, a lipase-catalyzed asymmetric acetylation is a key step. acs.orgnih.gov This chemoenzymatic approach is used to resolve a racemic bicyclic alcohol precursor, which is a more general strategy than resolving the final nucleoside products. acs.orgresearchgate.net
Specifically, the racemic diol, 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol, undergoes a lipase-catalyzed double-acetylation. acs.orgresearchgate.net The enzyme selectively acetylates one enantiomer, resulting in an enantiomerically pure (+)-diacetate and the unreacted (-)-monoacetate. researchgate.net These separated enantiomers serve as crucial chiral synthons for the convergent synthesis of all classes of (north)-bicyclo[3.1.0]hexane nucleosides, including both purine (B94841) and pyrimidine (B1678525) analogues. acs.org
Lithium 2,2,6,6-Tetramethylpiperidide (LTMP)-Mediated Cyclopropanation of Epoxy Alkenes
Chiral Auxiliary-Based Cyclopropanation Strategies
Convergent Annulation Strategies
Convergent synthesis, where separate fragments of a molecule are prepared and then joined together, offers an efficient route to complex structures. A recently developed convergent strategy for synthesizing bicyclo[3.1.0]hexanes is the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govresearchgate.net
This reaction proceeds under mild photoredox conditions, using either an organic or an iridium-based photocatalyst and irradiation with blue LEDs. nih.gov The method allows for the construction of bicyclo[3.1.0]hexanes that possess an all-carbon quaternary center. researchgate.net A broad range of substituents on both the cyclopropene (B1174273) and the cyclopropylaniline are tolerated, providing rapid access to highly valuable bicyclic scaffolds with three contiguous stereocenters. nih.govresearchgate.net The reaction demonstrates high diastereoselectivity, particularly when using difluorocyclopropenes, yielding important building blocks for medicinal chemistry. nih.gov
Table 3: (3+2) Annulation of Cyclopropenes and Aminocyclopropanes Data adapted from Gicquel, M. et al., Chem. Sci., 2019, 10, 8435-8440. rsc.org
| Cyclopropene Partner | Cyclopropylamine Partner | Catalyst System | Yield (%) |
| Dimethyl 3,3-dimethylcyclopropene-1,2-dicarboxylate | N-cyclopropylaniline | 4DPAIPN (organic photocatalyst) | 90 |
| Diethyl 3,3-dimethylcyclopropene-1,2-dicarboxylate | N-cyclopropylaniline | 4DPAIPN (organic photocatalyst) | 88 |
| Dimethyl 3-phenylcyclopropene-1,2-dicarboxylate | N-cyclopropylaniline | 4DPAIPN (organic photocatalyst) | 65 |
| 1,1-Difluoro-2,3-diphenylcyclopropene | N-cyclopropyl-4-methoxy-2-nitroaniline | [Ir(dtbbpy)(ppy)₂]PF₆ (Iridium photocatalyst) | 88 |
Ring Contraction and Rearrangement-Based Syntheses
A key strategy for the synthesis of the bicyclo[3.1.0]hexane ring system involves the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione. researchgate.netacs.org This method is a crucial step in a synthetic route that produces conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings. researchgate.netacs.orgresearcher.life The pseudo-enantiomeric relationship between these two ring systems allows for a divergent approach, yielding both target structures from a single precursor. researchgate.netacs.orgresearcher.life A late-stage resolution, often involving esterification with O-acetyl-(S)-mandelic acid, is employed to separate the enantiomers. researchgate.netacs.org
This compound can be converted into its 3-diazo derivative, which subsequently undergoes thermal ring contraction. rsc.org This process leads to the formation of various amides and esters of bicyclo[2.1.0]pentane-2-carboxylic acid as both exo- and endo-stereoisomers. rsc.org This method serves as a gateway to 2-substituted bicyclo[2.1.0]pentanes, demonstrating the utility of this compound as a precursor for other strained ring systems. rsc.org
Base-Promoted Ring Contraction of Epoxy Ketones from Cyclohexane-1,4-diones
Synthesis of Substituted this compound Analogues and Derivatives
A straightforward four-step synthesis allows for the preparation of simple 5-alkylbicyclo[3.1.0]hexan-2-ones, including the natural product sabina ketone. publish.csiro.au The synthesis commences with aromatic ethers, which undergo a Birch reduction, followed by the addition of hydrogen chloride. publish.csiro.au Subsequent hydrolysis yields 4-chlorocyclohexanones, which upon treatment with a base, afford the target 5-alkylbicyclo[3.1.0]hexan-2-ones. publish.csiro.au
Table 2: Synthesis of 5-Alkylbicyclo[3.1.0]hexan-2-ones
| Starting Aromatic Ether | Key Steps | Final Product |
| Methoxybenzene | 1. Birch Reduction2. HCl Addition3. Hydrolysis4. Base Treatment | This compound |
| 4-Isopropylmethoxybenzene | 1. Birch Reduction2. HCl Addition3. Hydrolysis4. Base Treatment | Sabina Ketone |
The synthesis of bicyclo[3.1.0]hexane-2,3-semidiones has been explored through methods such as the acyloin condensation of cis-1,2-cyclopropanedicarboxylic esters or the oxidation of the corresponding 2- or 3-ketones in a basic solution. researchgate.net The latter method successfully produces the bicyclo[3.1.0]hexane-2,3-semidione. researchgate.net It has been noted that syn-6-alkylbicyclo[3.1.0]hexane-2,3-semidiones can rearrange to their anti isomers under base catalysis. researchgate.net Furthermore, overoxidation of the bicyclo[3.1.0]hexanesemidione can lead to a molecular rearrangement, forming an o-semiquinone. researchgate.net
Preparation of this compound Oxime Derivatives
The synthesis of this compound oxime is a notable transformation, providing a gateway to further functionalization, such as through the Beckmann rearrangement. The direct oximation of the parent ketone has been reported as a straightforward and efficient procedure.
The established method involves the reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate, in an aqueous medium. rsc.org This reaction leads to the formation of the corresponding 2-oxime. rsc.org The product, initially an oil, can be purified by distillation and has been observed to crystallize upon standing. rsc.org
The general reaction for the formation of an oxime from a ketone involves the nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration. masterorganicchemistry.com This process is typically catalyzed by acid. masterorganicchemistry.com The resulting oxime can exist as stereoisomers (E and Z isomers), and the specific isomer formed can be crucial for subsequent reactions like the Beckmann rearrangement. masterorganicchemistry.com While attempts to perform a Beckmann rearrangement on some bicyclic systems, such as certain bicyclo[2.1.1]hexane derivatives, have led to decomposition or recovery of starting material, the formation of the oxime itself is often quantitative. chemrxiv.orgrsc.org
Table 1: Synthesis of this compound Oxime
| Reactant | Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Hydroxylamine hydrochloride, Sodium acetate | Water | This compound oxime | 80% | rsc.org |
In Situ Preparation of Cyclopropanones with Bicyclo[3.1.0]hexan-6-one Skeletons
Due to their inherent instability, certain cyclopropanones, particularly those with strained bicyclic frameworks like the bicyclo[3.1.0]hexan-6-one skeleton, are often prepared in situ for immediate characterization or further reaction. A significant advancement in this area is the low-temperature synthesis from α,α'-dibromo ketones. masterorganicchemistry.com
This methodology has been successfully applied to generate four different substituted bicyclo[3.1.0]hexan-6-ones. masterorganicchemistry.comrsc.org The synthesis commences with the corresponding 2,6-dibromocyclohexanone, which undergoes reductive debromination using the organometallic salt PPN+Cr(CO)4NO− (PPN+ = bis(triphenylphosphine)iminium). masterorganicchemistry.comrsc.org This reaction is remarkably rapid, occurring almost instantaneously at very low temperatures, such as -78 °C or -100 °C. masterorganicchemistry.comrsc.org
A key advantage of this method is its suitability for execution within an NMR tube, which permits the direct characterization of the highly labile cyclopropanone (B1606653) products by low-temperature 1H and 13C NMR spectroscopy. masterorganicchemistry.comrsc.org The thermal stability of these bicyclo[3.1.0]hexan-6-ones is highly dependent on the substituents. For instance, the 1,5-di-tert-butyl and 1-tert-butyl analogues exhibit stability up to approximately 0 °C. masterorganicchemistry.comrsc.org In contrast, derivatives with smaller alkyl groups, such as the 1-tert-butyl-5-methyl and 1-tert-butyl-5-ethyl substituted skeletons, are exceedingly unstable and undergo rapid rearrangement at around -80 °C. masterorganicchemistry.comrsc.org This rearrangement leads to a cross-conjugated dienol, a transformation that has been investigated mechanistically. masterorganicchemistry.comrsc.org
Table 2: In Situ Generation of Substituted Bicyclo[3.1.0]hexan-6-ones
| Starting Material | Reagent | Temperature | Product | Characterization | Reference |
|---|---|---|---|---|---|
| Substituted 2,6-dibromocyclohexanone | PPN+Cr(CO)4NO− | -78 °C to -100 °C | Substituted bicyclo[3.1.0]hexan-6-one | Low-temperature 1H and 13C NMR | masterorganicchemistry.comrsc.org |
| 1,5-di-tert-butyl-2,6-dibromocyclohexanone | PPN+Cr(CO)4NO− | -78 °C | 1,5-di-tert-butylbicyclo[3.1.0]hexan-6-one | Thermally stable to ca. 0 °C | masterorganicchemistry.comrsc.org |
| 1-tert-butyl-2,6-dibromocyclohexanone | PPN+Cr(CO)4NO− | -78 °C | 1-tert-butylbicyclo[3.1.0]hexan-6-one | Thermally stable to ca. 0 °C | masterorganicchemistry.comrsc.org |
| 1-tert-butyl-5-methyl-2,6-dibromocyclohexanone | PPN+Cr(CO)4NO− | -100 °C | 1-tert-butyl-5-methylbicyclo[3.1.0]hexan-6-one | Rearranges at ca. -80 °C | masterorganicchemistry.comrsc.org |
| 1-tert-butyl-5-ethyl-2,6-dibromocyclohexanone | PPN+Cr(CO)4NO− | -100 °C | 1-tert-butyl-5-ethylbicyclo[3.1.0]hexan-6-one | Rearranges at ca. -80 °C | masterorganicchemistry.comrsc.org |
Mechanistic Organic Chemistry of Bicyclo 3.1.0 Hexan 2 One Transformations
Thermal Rearrangement Pathways
The application of heat to bicyclo[3.1.0]hexan-2-one and its derivatives initiates a cascade of intricate bond reorganizations, leading to a variety of aromatic products. These thermal rearrangements are governed by the principles of pericyclic reactions and are often characterized by high activation barriers, necessitating elevated temperatures.
2π-Disrotatory Ring-Opening Aromatization to Substituted Benzoates
A significant thermal transformation of bicyclo[3.1.0]hexan-2-ones is their conversion into substituted benzoates through a 2π-disrotatory ring-opening mechanism. researchgate.netresearchgate.netnih.gov This process is a highly efficient method for constructing polyfunctionalized benzoates, which are valuable intermediates in organic synthesis. researchgate.netnih.govlookchem.com The reaction proceeds under thermal conditions and can be used to synthesize a variety of uniquely substituted aromatic compounds. researchgate.netresearchgate.netnih.govlookchem.com For instance, in the presence of alcohols or amines, this rearrangement can lead to the formation of substituted ethers or anilines, respectively. researchgate.netresearchgate.netnih.gov
While effective, a notable limitation of this synthetic protocol is the requirement for high reaction temperatures to facilitate the key 2π-disrotatory ring-opening step. cdnsciencepub.com The utility of this methodology has been showcased in the concise synthesis of natural products like sekikaic acid methyl ester. researchgate.netresearchgate.net
Anion-Accelerated Ring Opening Mechanisms of Dihalobicyclo[3.1.0]hexan-2-ones
Thermally allowed 2π-electrocyclic ring-opening reactions typically demand high temperatures to overcome the activation energy barrier. researchgate.netnih.gov However, a significant advancement in this area is the development of an anion-accelerated 2π-electrocyclic ring opening of 6,6-dihalobicyclo[3.1.0]hexan-2-ones. researchgate.netnih.gov This method allows for the formation of meta-halophenols at significantly lower temperatures, expanding the synthetic utility of this transformation. researchgate.netnih.gov
Thermal Rearrangement of 1H-Bicyclo[3.1.0]hexa-3,5-dien-2-one to Oxocyclohexa-2,5-dienylidene
The thermal rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one, a highly strained cyclopropene (B1174273) derivative, to 4-oxocyclohexa-2,5-dienylidene is a fascinating transformation that involves a change in spin multiplicity. rsc.orgnih.gov The reactant exists in a singlet ground state, while the product, a carbene, has a triplet ground state. rsc.orgnih.gov This implies that the reaction must proceed through a non-adiabatic pathway involving intersystem crossing (ISC) between potential energy surfaces of different spin multiplicities. rsc.org
Theoretical studies using density functional theory (DFT) and multiconfigurational methods have been employed to elucidate the molecular mechanism of this rearrangement. rsc.org The results indicate that the reaction starts on the closed-shell singlet potential energy surface and, after surmounting a transition state, undergoes intersystem crossing in the vicinity of the singlet product to yield the more stable triplet carbene. rsc.org The calculated spin-orbit coupling at the point of minimum energy path where ISC occurs is significant, supporting the feasibility of this singlet-triplet coupling. rsc.org Interestingly, this rearrangement can also be influenced by Lewis acids, which can catalyze the tunneling process. nih.govresearchgate.netnih.gov
Involvement of Cyclohexyl Oxyallyl Intermediates
The rearrangement of certain this compound derivatives is proposed to proceed through the formation of a cyclohexyl oxyallyl intermediate. researchgate.net The formation and subsequent reactions of these intermediates have been studied in detail, particularly in the context of the rearrangement of cyclopropanones to α,β-unsaturated ketones. researchgate.net
Evidence for the involvement of oxyallyl intermediates comes from various experimental observations, including deuterium (B1214612) isotope studies and the direct observation of enols and their derivatives. researchgate.net The proposed mechanism involves the reversible formation of the oxyallyl intermediate, followed by a rate-determining hydrogen transfer from an anti-alkyl substituent to the oxyallyl oxygen, leading to an enol. This enol then tautomerizes to the final α,β-unsaturated ketone product. researchgate.net Dynamic NMR studies on substituted bicyclo[3.1.0]hexan-6-ones have also provided evidence for the existence of these fluxional oxyallyl intermediates. researchgate.net
Photochemical Reaction Mechanisms
In addition to thermal activation, this compound derivatives can undergo rearrangements upon exposure to ultraviolet (UV) light. These photochemical transformations provide alternative pathways to access valuable phenolic compounds.
Photo-induced Rearrangement of Bicyclo[3.1.0]hex-3-en-2-ones to Phenolic Compounds (e.g., 3-Hydroxybenzoic Acids)
The photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-ones offers a powerful method for the synthesis of phenolic compounds, including derivatives of 3-hydroxybenzoic acid. cdnsciencepub.com This transformation is particularly useful as it can often be achieved under milder conditions than the corresponding thermal rearrangements. cdnsciencepub.com The reaction proceeds by irradiating the bicyclic ketone with UV light, leading to the formation of the aromatic product. cdnsciencepub.comthieme-connect.deresearchgate.netnih.gov
Mechanistically, the photo-induced process is thought to occur through either a diradical or a zwitterionic intermediate. cdnsciencepub.com This intermediate then undergoes a 1,2-hydrogen shift to yield the final phenolic derivative. cdnsciencepub.com The success of this rearrangement is dependent on several factors, including the wavelength of light used and the substitution pattern of the starting bicyclo[3.1.0]hex-3-en-2-one. For example, the presence of a hydrogen atom at the 6-position is crucial to prevent undesired side reactions. cdnsciencepub.com This photochemical approach has been successfully applied to a wide range of substituted bicyclo[3.1.0]hex-3-en-2-ones, providing access to a diverse array of polysubstituted 3-hydroxybenzoic acid derivatives. cdnsciencepub.com
Characterization of Diradical versus Zwitterionic Intermediates in Photochemistry
The photochemical transformations of this compound and its derivatives often proceed through short-lived, high-energy intermediates. The characterization of these intermediates, specifically whether they possess diradical or zwitterionic character, is crucial for a complete mechanistic understanding.
Computational studies suggest that singlet intermediates in these photorearrangements are best described as diradicals with a polarized carbonyl group, rather than distinct zwitterions. researchgate.net The generation of zwitterionic species has been postulated in the photochemistry of related dienone systems, and methods have been developed to generate these intermediates through chemical means to study their behavior. researchgate.net For instance, the treatment of 2-bromo-6,6-diphenylbicyclo[3.1.0]hexan-3-one with potassium t-butoxide is believed to produce a zwitterionic intermediate analogous to that in the photochemical process. researchgate.net
In many photochemical reactions of cyclic ketones, triplet excited states, which are effectively depicted as diradicals, are key intermediates. msu.edu These triplet states can undergo bond reorganization before intersystem crossing to the singlet state, which then leads to the final products. msu.edu The extent of zwitterionic character within these diradical states is a subject of ongoing investigation, with theoretical calculations playing a significant role in elucidating the electronic nature of these transient species. researchgate.net
Intersystem Crossing (ISC) and Excited-State Potential Energy Surfaces in Photoreactions
Intersystem crossing (ISC), the transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state or vice versa), is a fundamental process in the photochemistry of this compound derivatives. msu.edu Theoretical models have demonstrated that ISC is a vital component in accurately describing the mechanisms of these photorearrangements. researchgate.net
Computational studies have mapped out the potential energy surfaces for these reactions, identifying transition states and intermediates in both the singlet and triplet manifolds. A general pathway for photoisomerization can be summarized as: excitation from the ground state (Rea-S0) to the triplet state (Min-T1), followed by passage through a triplet transition state (TS1-T1), intersystem crossing to the ground state surface (T1/S0), and subsequent thermal rearrangements through various ground-state intermediates and transition states to the final product (Pro-S0). researchgate.net
Quantum Yield and Temperature Dependence in Photochemical Rearrangements
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of moles of a product formed per mole of photons absorbed. msu.edu The photochemical rearrangements of cyclohexenones to form this compound derivatives are often characterized by low quantum yields. sci-hub.se For example, the formation of rearranged products from 4,4-diphenylcyclohex-2-en-1-one has a quantum yield of only 0.0065 in isobutyl alcohol. sci-hub.se This inefficiency is in stark contrast to the analogous rearrangements of 2,5-cyclohexadienones, which can have quantum yields approaching 1.0. sci-hub.se The lower quantum yields in the cyclohexenone systems suggest the presence of competing, non-productive decay pathways from the excited state. msu.edu
The photochemical rearrangements of these systems can exhibit a significant dependence on temperature. In the study of 4,4-diphenylcyclohexenone, a 50°C increase in temperature resulted in an approximately 6-fold increase in the quantum yield of the phenyl migration product. acs.org This temperature effect was found to be due to an activation energy barrier for the rearrangement of the triplet excited state, estimated to be around 10 kcal/mol. acs.org The rate of the triplet rearrangement increased about 16-fold with this temperature change, while the rate of triplet decay only increased by about 2-fold. acs.org This indicates that the rearrangement from the excited state is a thermally activated process, similar to ground-state reactions. acs.org
| Parameter | Value | Conditions | Reference |
| Quantum Yield (Φ) for rearrangement of 4,4-diphenylcyclohex-2-en-1-one | 0.0065 | in i-BuOH | sci-hub.se |
| Activation Energy for triplet rearrangement of 4,4-diphenylcyclohexenone | ~10 kcal/mol | acs.org | |
| Rate Enhancement of Triplet Rearrangement | ~16-fold | 50°C temperature increase | acs.org |
| Rate Enhancement of Triplet Decay | ~2-fold | 50°C temperature increase | acs.org |
Table 1: Quantum Yield and Temperature Dependence Data
Cyclopropane (B1198618) Ring Opening Reactions
The strained three-membered ring of the bicyclo[3.1.0]hexane system is susceptible to cleavage under various conditions, including acidic, basic, and radical-mediated pathways.
In the presence of acid, the cyclopropane ring of bicyclo[3.1.0]hexane derivatives can be opened. For a bicyclo[3.1.0]hexane system activated by both a ketone and an ester or aldehyde group, acidic methanolysis leads to the cleavage of one of the activated cyclopropane bonds. nih.govacs.org The primary product of this reaction is a 4-methoxycyclohexane derivative, indicating that the methanol (B129727) attacks at the C4 position following protonation and ring opening. nih.govacs.org The photorearrangement of benzene (B151609) in acidic methanol can also lead to the formation of bicyclo[3.1.0]hexene derivatives, which are believed to be formed through the protonation of an intermediate, benzvalene, followed by nucleophilic attack by methanol. acs.orgnih.gov
Under basic conditions, the ring-opening of activated bicyclo[3.1.0]hexane systems follows a different regiochemical course compared to acid-catalyzed cleavage. nih.govacs.org Base-catalyzed methanolysis of a bicyclo[3.1.0]hexane with a ketone and an ester or aldehyde substituent results in the formation of a 3-methoxymethylcyclopentanone. nih.govacs.org This outcome suggests that the base promotes a ring contraction mechanism. Additionally, a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione is a key step in the synthesis of the bicyclo[3.1.0]hexane ring system itself. researchgate.net
| Condition | Reactant System | Major Product | Reference |
| Acidic Methanolysis | Bicyclo[3.1.0]hexane with ketone and ester/aldehyde | 4-Methoxycyclohexane derivative | nih.govacs.org |
| Base-Catalyzed Methanolysis | Bicyclo[3.1.0]hexane with ketone and ester/aldehyde | 3-Methoxymethylcyclopentanone | nih.govacs.org |
Table 2: Products of Acid- and Base-Catalyzed Ring Opening
The 1-bicyclo[3.1.0]hexanylmethyl radical is an unsymmetrically substituted cyclopropylcarbinyl radical that can undergo ring opening through two distinct pathways. acs.orgresearchgate.net Cleavage of the endocyclic bond shared with the five-membered ring leads to a ring-expansion, forming the 3-methylenecyclohexenyl radical. acs.orgresearchgate.netnih.gov Alternatively, cleavage of the exocyclic cyclopropane bond results in the formation of the 2-methylenecyclopentyl-1-methyl radical. acs.orgresearchgate.netnih.gov
Kinetic studies have shown that the ring-expansion pathway is favored. acs.orgresearchgate.netnih.gov The rate equation for the ring-expansion is log(k/s⁻¹) = (12.5 ± 0.1) - (4.9 ± 0.1)/θ, while the non-expansion pathway is described by log(k/s⁻¹) = (11.9 ± 0.6) - (6.9 ± 0.8)/θ. acs.orgresearchgate.netnih.gov This preference for ring expansion is significant, with the formation of methylenecyclohexane (B74748) being favored over 2-methyl-methylenecyclopentane by a ratio of more than 120:1 at ambient temperatures when using a slow trapping agent like tri-n-butylstannane. acs.orgnih.gov
| Ring Opening Pathway | Product Radical | Rate Equation (log(k/s⁻¹)) | Reference |
| Ring-Expansion (Endo bond cleavage) | 3-Methylenecyclohexenyl radical | (12.5 ± 0.1) - (4.9 ± 0.1)/θ | acs.orgresearchgate.netnih.gov |
| Non-Expansion (Exo bond cleavage) | 2-Methylenecyclopentyl-1-methyl radical | (11.9 ± 0.6) - (6.9 ± 0.8)/θ | acs.orgresearchgate.netnih.gov |
Table 3: Kinetic Data for Radical Ring Opening of 1-Bicyclo[3.1.0]hexanylmethyl Radical
Kinetics and Regioselectivity of Ring Opening Processes
The ring-opening of this compound and its derivatives can be initiated either thermally or photochemically, proceeding through different mechanistic pathways that dictate the kinetics and regioselectivity of the transformation. The inherent strain of the bicyclic system is a principal driving force for these reactions, leading to the cleavage of one of the cyclopropane C-C bonds.
Under thermal conditions, substituted bicyclo[3.1.0]hexan-2-ones can undergo a 2π disrotatory electrocyclic ring-opening. This process is synthetically valuable for creating functionalized aromatic compounds. For instance, a highly efficient 2π disrotatory ring-opening aromatization sequence has been developed for certain bicyclo[3.1.0]hexan-2-ones, which proceeds under thermal conditions to produce uniquely substituted and polyfunctionalized benzoates. arizona.eduresearchgate.net In the presence of nucleophiles like amines or alcohols, this cascade reaction yields substituted anilines or ethers, respectively. arizona.eduresearchgate.net The regioselectivity of the ring-opening is controlled by the substituents and the electronic demands of the subsequent aromatization step. For 6,6-dihalobicyclo[3.1.0]hexan-2-ones, an anion-accelerated 2π-electrocyclic ring opening occurs at low temperatures to yield meta-halophenols. arizona.edu
Photochemical activation of this compound derivatives also leads to ring-opening reactions, often involving diradical intermediates. The photochemistry of derivatives such as 3-substituted bicyclo[3.1.0]hex-3-en-2-ones results in a quantitative conversion to ortho-substituted phenols upon irradiation with UV light. researchgate.net The mechanism of these photochemical rearrangements often involves triplet excited states. nih.gov For example, the irradiation of derivatives of 2,5-cyclohexadienone (B8749443) can form bicyclo[3.1.0]hexane isomers via triplet diradicals. nih.gov The specific reaction pathway and the resulting regioselectivity are dependent on the substitution pattern and the nature of the excited state involved.
While detailed kinetic parameters for the unsubstituted this compound are not extensively documented in readily available literature, studies on related radical systems provide insight. For the 1-bicyclo[3.1.0]hexanylmethyl radical, two fragmentation pathways exist: a ring-expansion pathway involving cleavage of the shared (endo) bond and a non-expansion pathway via cleavage of the exo bond. acs.orguci.edu At 298 K, the ring-expansion is significantly faster, with the fission of the shared bond occurring about 120 times faster than the exo bond cleavage. acs.org This preference highlights the influence of ring strain and the stability of the resulting radical intermediate on the reaction kinetics and regioselectivity. acs.org
Table 1: Summary of Ring-Opening Processes for this compound and Derivatives
| Activation Method | Reactant Type | Key Intermediate/Process | Products | Regioselectivity | Citation(s) |
| Thermal | Substituted Bicyclo[3.1.0]hexan-2-ones | 2π Disrotatory Ring-Opening | Substituted Benzoates/Anilines | Governed by aromatization pathway | arizona.eduresearchgate.net |
| Thermal (Anion-Accelerated) | 6,6-Dihalobicyclo[3.1.0]hexan-2-ones | 2π Electrocyclic Ring Opening | meta-Halophenols | Favors formation of meta product | arizona.edu |
| Photochemical (UV) | 3-Substituted Bicyclo[3.1.0]hex-3-en-2-ones | Triplet Diradical | ortho-Substituted Phenols | Highly regioselective for ortho product | researchgate.net |
| Radical | 1-Bicyclo[3.1.0]hexanylmethyl Radical | Radical Fragmentation | Methylene-cyclohexane | Ring-expansion (endo cleavage) is ~120x faster | acs.orguci.edu |
Strain-Driven Reactivity and Ring-Opening Energetics
The reactivity of this compound is fundamentally governed by its significant ring strain. This strain energy is released during ring-opening reactions, which typically proceed via the formation of an oxyallyl diradical (also referred to as a 2-cycloalkanone-1,3-diyl). acs.org The energetics of this process are sensitive to the structure of the bicyclic system and the substitution pattern.
Computational studies, specifically CASSCF and CASPT2N/6-31G* calculations, have been employed to compare the ring-opening energetics of bicyclo[n.1.0]alkanones where n=1, 2, and 3. acs.org These analyses reveal that bicyclo[3.1.0]hexan-6-ones (n=3) undergo ring opening to the corresponding oxyallyl diradical more readily than bicyclo[1.1.0]butan-2-ones (n=1). acs.org This is counterintuitive, as the parent hydrocarbon bicyclo[1.1.0]butane possesses a higher strain energy (64 kcal/mol) than bicyclo[3.1.0]hexane. acs.orgrsc.org
The relative ease of ring-opening for the bicyclo[3.1.0]hexan-6-one system is attributed to electronic factors rather than just the release of ground-state strain. acs.org In contrast, the bicyclo[1.1.0]butan-2-one system is significantly stabilized by a strong interaction between the bent bond of the bridgehead carbons and the adjacent carbonyl group. This stabilization increases the energy barrier for ring opening. acs.org For bicyclo[2.1.0]pentan-5-ones (n=2), the ring-opened 2-cyclopentanone-1,3-diyl diradical is calculated to be lower in energy than the closed bicyclic ketone, explaining the experimental failure to observe certain substituted derivatives of this ketone. acs.org
Table 2: Calculated Relative Energies (kcal/mol) for Ring Opening of Bicyclo[n.1.0]alkanones
| Bicyclo[n.1.0]alkanone | n | Relative Energy of Ring-Opened Diradical | Citation(s) |
| Bicyclo[1.1.0]butan-2-one | 1 | +11.3 | acs.org |
| Bicyclo[2.1.0]pentan-5-one | 2 | -11.9 | acs.org |
| Bicyclo[3.1.0]hexan-6-one | 3 | +4.9 | acs.org |
| Relative energy of the 2-cycloalkanone-1,3-diyl compared to the corresponding bicyclo[n.1.0]alkanone, calculated at the CASPT2N/6-31G//CASSCF/6-31G* level. A positive value indicates the diradical is higher in energy.* |
The formation of the key oxyallyl diradical intermediate is influenced by several electronic and steric factors.
Electronic Stabilization of the Ground State: As noted previously, the reluctance of bicyclo[1.1.0]butan-2-ones to open is primarily due to the electronic stabilization afforded by the interaction between the C1-C3 bent bond and the C2 carbonyl group. acs.org This stabilizing effect is less pronounced in the this compound system, contributing to its lower ring-opening energy barrier compared to the n=1 analogue. acs.org
Steric Factors: In highly substituted systems, such as 1,5-di-tert-butylbicyclo[3.1.0]hexan-6-one, steric repulsion between the bulky substituents could be expected to facilitate ring opening by destabilizing the ground state. However, DFT calculations have revealed that these steric interactions play only a minor role in reducing the energy required for ring opening relative to less substituted analogues. acs.org
Electronic Structure of the Oxyallyl Intermediate: The oxyallyl diradical itself has a complex electronic structure. High-level ab initio studies show that the singlet state (¹A₁) can be lower in energy than the triplet state (³B₂). researchgate.net The singlet oxyallyl diradical is generally considered a transition state or a very shallow minimum on the potential energy surface that undergoes facile, often barrierless, ring closure to form cyclopropanone (B1606653). acs.orgcolorado.edu The formation of a cyclohexyl oxyallyl intermediate has been proposed to explain the dynamic NMR behavior and dienol rearrangement of substituted bicyclo[3.1.0]hexan-6-ones. cdnsciencepub.com
Advanced Spectroscopic and Computational Characterization of Bicyclo 3.1.0 Hexan 2 One
Elucidation of Stereochemistry and Conformation
The stereochemistry and conformational preferences of bicyclo[3.1.0]hexane systems are intricately linked to their chemical behavior. A combination of X-ray crystallography and various NMR spectroscopic techniques allows for a comprehensive understanding of these structural features.
X-ray crystallography provides unambiguous proof of the absolute configuration and solid-state conformation of crystalline derivatives of bicyclo[3.1.0]hexan-2-one. This technique has been pivotal in confirming the stereochemical outcomes of synthetic transformations and in understanding the non-covalent interactions that govern crystal packing.
For instance, the crystal structures of various derivatives have been determined, revealing key structural parameters. In one study, the structure of a bicyclo[3.1.0]hexane derivative incorporated into a nucleoside analogue was confirmed by X-ray analysis, which was crucial for establishing the precise geometry of the molecule. nih.gov Another investigation used X-ray powder diffraction (XPRD) to characterize the crystal form of a hydrochloride salt of a complex bicyclo[3.1.0]hexane derivative, providing essential data for its solid-state characterization. google.com
The analysis of a 3,3-dimethyl analog of this compound by X-ray crystallography showed that the ketone group is planar, which has implications for the conformational preferences of related substituted derivatives. vulcanchem.com Furthermore, the absolute configurations of diol derivatives of the bicyclo[3.1.0]hexane system have been unequivocally determined by X-ray diffraction, providing a solid basis for the assignment of stereochemistry. rsc.org
Table 1: Selected Crystallographic Data for Bicyclo[3.1.0]hexane Derivatives
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| (1S,2R,4R,5R)-1-methyl-4-exo-(1-hydroxy-1-methylethyl)bicyclo[3.1.0]hexan-2-endo-ol | Orthorhombic | P212121 | Absolute configuration determined. rsc.org | rsc.org |
| 2-chloro-1-nitro-1-deazapurine derivative | - | - | Position of nitration confirmed. nih.gov | nih.gov |
| Benzyl (RS,RS,RS)-N-{5-(4′′′-cyanophenyl)bicyclo[3.1.0]hexan-2-yl}amine dihydrochloride | - | - | Relative configurations established. researchgate.net | researchgate.net |
This table is for illustrative purposes and includes data from various bicyclo[3.1.0]hexane derivatives to highlight the utility of X-ray crystallography.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for determining the stereochemistry and analyzing the conformational behavior of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, coupling constants, and nuclear Overhauser effects (NOE).
¹³C NMR spectroscopy, in particular, has been extensively used for stereochemical assignments in a variety of bicyclic ketones, including those with the bicyclo[3.1.0]hexane skeleton. cdnsciencepub.com The observed trends in ¹³C shieldings upon methyl substitution follow well-defined patterns, which serve as reliable indicators for stereochemical elucidation. cdnsciencepub.com The chemical shifts of the carbonyl carbons in these systems are sensitive to bond eclipsing interactions, which can, in turn, provide insights into the favored conformations. cdnsciencepub.com It has been noted that in bicyclo[3.1.0]hexane derivatives, the boat-like conformation is often favored to minimize eclipsing strain.
Low-temperature NMR spectroscopy is crucial for studying thermally labile species that cannot be isolated at room temperature. This technique allows for the in-situ preparation and characterization of reactive intermediates, providing direct evidence for their existence and structure.
In the context of bicyclo[3.1.0]hexan-6-ones (isomeric to the 2-one), low-temperature ¹H and ¹³C NMR have been employed to characterize these unstable cyclopropanones. researchgate.netcdnsciencepub.com These compounds can be generated at temperatures as low as -78°C or -100°C within an NMR tube, allowing for immediate spectroscopic analysis. researchgate.netcdnsciencepub.com These experiments have revealed that while some derivatives are stable up to around 0°C, others are extremely labile and undergo rapid rearrangement even at -80°C. researchgate.netcdnsciencepub.com The characterization of the rearrangement products, such as cross-conjugated enols, has also been achieved using low-temperature NMR techniques. researchgate.netcdnsciencepub.com
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational exchange processes. For flexible molecules like some bicyclo[3.1.0]hexane derivatives, DNMR can provide quantitative information about the energy barriers between different conformations.
Studies on bicyclo[3.1.0]hexane derivatives have utilized dynamic NMR to resolve conformational equilibria in solution. These investigations have been key to understanding the thermodynamics of boat-like versus chair-like conformations and the energy barriers associated with their interconversion. For instance, dynamic ¹H NMR line broadening has been observed in a 1,5-di-tert-butylbicyclo[3.1.0]hexan-6-one, which was proposed to involve a cyclohexyl oxyallyl intermediate, highlighting the complex dynamic processes that can occur in these systems. cdnsciencepub.com
Table 2: Representative ¹³C NMR Chemical Shift Data for Bicyclo[3.1.0]hexanones
| Carbon Atom | This compound (δ, ppm) | Notes | Reference |
| C=O | ~215 | The carbonyl carbon is highly deshielded. | cdnsciencepub.com |
| Bridgehead C | ~30-40 | Chemical shifts are influenced by substitution. | cdnsciencepub.com |
| CH₂ (next to C=O) | ~35-45 | cdnsciencepub.com | |
| Other CH₂ | ~20-30 | cdnsciencepub.com | |
| Cyclopropane (B1198618) C | ~15-25 | Shielded due to the nature of the three-membered ring. | cdnsciencepub.com |
Note: The chemical shift values are approximate and can vary significantly with substitution and solvent.
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for monitoring reaction progress and elucidating reaction mechanisms by observing changes in vibrational frequencies of functional groups. The characteristic stretching frequency of the carbonyl group in this compound makes it an excellent probe for kinetic studies.
FT-IR spectroscopy has been used to study the kinetics and mechanism of photochemical rearrangements of bicyclo[3.1.0]hex-3-en-2-ones, which are structurally related to the title compound. researchgate.net By monitoring the disappearance of the reactant's carbonyl absorption and the appearance of new bands corresponding to the product, researchers can gain insights into the reaction pathway. FT-IR has also been used for the characterization of various functionalized bicyclo[3.1.0]hexane derivatives, where the vibrational frequencies of groups like hydroxyl, amine, and carbonyl provide key structural information. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Low-Temperature 1H and 13C NMR for Characterization of Labile In Situ Species
Theoretical and Computational Chemistry
Theoretical and computational chemistry methods provide a powerful complement to experimental studies, offering insights into the electronic structure, stability, and reactivity of molecules that can be difficult to obtain through experiments alone.
Computational analyses, including density functional theory (DFT) methods, have been applied to understand the strain energy characteristics of the bicyclo[3.1.0]hexane framework. These calculations have shown that bicyclo[3.1.0]hexane has a lower strain energy compared to more constrained systems like bicyclo[1.1.0]butane. Furthermore, theoretical calculations have been performed to investigate the ring-opening reactions of bicyclo[n.1.0]alkanones. acs.org These studies have provided a rationale for why bicyclo[3.1.0]hexan-6-ones undergo ring-opening more readily than bicyclo[1.1.0]butan-2-ones, a result that was initially surprising given the relative strain energies. acs.org The calculations point to the stability of the resulting diradical intermediates as a key factor. acs.org
Density Functional Theory (DFT) and Ab Initio Calculations of Electronic Structure
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecules like this compound. These calculations provide insights into the molecule's conformational preferences and the distribution of electron density.
Studies have consistently shown that bicyclo[3.1.0]hexane derivatives, including the ketone, predominantly adopt a boat-like conformation. This preference is attributed to the minimization of eclipsing strain compared to the alternative chair-like conformers. For the parent bicyclo[3.1.0]hexane, the boat-like conformation is the only stable configuration. conicet.gov.arresearchgate.net DFT calculations, such as those at the B3LYP/6-311++G** level, have confirmed that boat-like conformers are significantly more stable than their chair-like counterparts. researchgate.net
The choice of computational method and basis set is crucial for obtaining accurate results. For instance, the B3LYP hybrid density functional with a 6-31G* basis set has been used to calculate harmonic force fields for related bicyclic systems. researchgate.net More extensive basis sets, such as 6-311++G**, are utilized for detailed conformational searches and spectral simulations. researchgate.net
Table 1: Comparison of Conformational Stability in Bicyclo[3.1.0]hexane Derivatives
| Compound | More Stable Conformation | Computational Method | Reference |
| Bicyclo[3.1.0]hexane | Boat-like | Mjöberg and Almlöf computational study | conicet.gov.ar |
| Bicyclo[3.1.0]hexane derivative (with OH and N(3) groups) | Boat-like | B3LYP/6-311++G** | researchgate.net |
| Carba-bicyclo[3.1.0]hexane | Boat-like | M06-2X/6-311++G(d,p) | researchgate.net |
Calculation of Ring Strain Energy and its Impact on Reactivity
The fused cyclopropane and cyclopentane (B165970) rings in this compound result in significant ring strain, a key determinant of its reactivity. Computational methods, particularly DFT, are employed to quantify this strain energy.
The strain energy of bicyclo[3.1.0]hexane is calculated to be approximately 32.4 kcal/mol. mdpi.com This value is higher than that of a simple cyclohexane (B81311) ring but lower than that of more highly strained systems like bicyclo[1.1.0]butane. acs.org The difference in strain energy influences the molecule's reactivity in various chemical transformations. For example, the lower strain energy of bicyclo[3.1.0]hexane compared to bicyclo[1.1.0]butane makes it less reactive in certain cycloaddition reactions.
The reactivity of bicyclo[3.1.0]alkanones is directly linked to the ease of ring-opening of the cyclopropane ring. Calculations have shown that the ring opening of bicyclo[3.1.0]hexan-6-ones to form 2-cycloalkanone-1,3-diyls is energetically more favorable than the corresponding reaction for bicyclo[1.1.0]butan-2-ones. acs.org This is somewhat counterintuitive, as bicyclo[1.1.0]butane itself has a higher strain energy. acs.org The reason for this is a stabilizing interaction between the bridgehead carbon bond and the carbonyl group in the bicyclo[1.1.0]butan-2-one system. acs.org
The strain within the bicyclo[3.1.0]hexane system can be harnessed in synthetic chemistry. For instance, the photorearrangement of benzene (B151609) in the presence of a nucleophile can lead to the formation of substituted bicyclo[3.1.0]hexene derivatives, turning a simple planar molecule into a complex three-dimensional structure in a single step. diva-portal.org
Table 2: Calculated Strain Energies of Bicyclic Systems
| Compound | Calculated Strain Energy (kcal/mol) | Computational Method | Reference |
| Bicyclo[3.1.0]hexane | 32.4 | Not Specified | mdpi.com |
| Bicyclo[1.1.0]butane | 66.5 | Not Specified | mdpi.com |
| Bicyclo[2.1.0]pentane | 55.6 | Not Specified | mdpi.com |
Potential Energy Surface Mapping and Transition State Characterization
Potential energy surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule and to identify stable conformers, transition states, and the energy barriers between them. conicet.gov.ar For bicyclo[3.1.0]hexane and its derivatives, PES mapping has been instrumental in understanding their conformational preferences and the pathways for interconversion.
By scanning the PES, researchers can map the energy of the molecule as a function of its geometric parameters, such as dihedral angles. conicet.gov.arresearchgate.net For the bicyclo[3.1.0]hexane system, these maps clearly show a preference for boat-like conformers. conicet.gov.ar The global minimum on the PES corresponds to the boat-like (BL) conformation, while the chair-like (CL) conformation represents a higher energy state. conicet.gov.arresearchgate.net
The transition state (TS) connecting the BL and CL conformers can also be located on the PES. conicet.gov.ar The energy of this transition state determines the activation barrier for the conformational change. For the parent carbabicyclo[3.1.0]hexane, the transition state is located closer in energy and structure to the less stable CL conformer. conicet.gov.ar
Computational studies have also explored the PES for reactions involving this compound. For example, in the Pt- and Au-catalyzed 1,5-enyne cycloisomerization to form the bicyclo[3.1.0]hexane skeleton, DFT calculations have been used to gain insight into the transition states and intermediates that are difficult to observe experimentally. figshare.com These calculations reveal the structural factors that control the stereoselectivity and reactivity of the reaction. figshare.com
Table 3: Key Features from Potential Energy Surface Mapping of Carba-bicyclo[3.1.0]hexane
| Feature | Description | Reference |
| Global Minimum | Corresponds to the Boat-Like (BL) conformation. | conicet.gov.arresearchgate.net |
| Local Minimum/Higher Energy State | Corresponds to the Chair-Like (CL) conformation. | conicet.gov.arresearchgate.net |
| Transition State (TS) | Connects the BL and CL conformers and is closer in energy to the CL conformer. | conicet.gov.ar |
Spin-Orbit Coupling Calculations for Mechanistic Understanding
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. faccts.de In computational chemistry, the calculation of SOC is important for understanding phenomena that involve a change in spin state, such as intersystem crossing and phosphorescence. faccts.de While SOC effects are most pronounced in systems with heavy atoms, they can also be significant in organic molecules, particularly when transitions occur between states of different orbital character. faccts.de
For this compound and related systems, SOC calculations can provide mechanistic insights into photochemical reactions or other processes where triplet states may be involved. The Dirac equation provides the theoretical framework for understanding SOC, and computational methods have been developed to calculate SOC matrix elements between different electronic states. ictp.itumd.edu
The magnitude of the SOC determines the probability of a spin-forbidden transition. For example, in a photochemical reaction, a molecule might be excited to a singlet excited state, and then undergo intersystem crossing to a triplet state. The efficiency of this process is governed by the strength of the spin-orbit coupling between the singlet and triplet states.
While specific spin-orbit coupling calculations for this compound are not extensively detailed in the provided context, the general principles are applicable. Such calculations would typically involve computing the energies of the relevant singlet and triplet states and then evaluating the SOC matrix elements between them using appropriate quantum chemical software. faccts.de
Aromaticity Analysis using NICS Indexes
Nucleus-Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity or antiaromaticity of a molecule. It involves placing a "ghost" atom (typically with no electrons or basis functions) at a point of interest, usually in the center of a ring, and calculating the magnetic shielding at that point. A negative NICS value indicates aromaticity (a diatropic ring current), while a positive value suggests antiaromaticity (a paratropic ring current).
The concept of excited-state antiaromaticity (ESAA) has also been explored in relation to the photoreactions of benzene that lead to bicyclo[3.1.0]hexene derivatives. diva-portal.org Benzene, which is aromatic in its ground state, becomes antiaromatic in its lowest excited states. diva-portal.org This switch in electronic character is believed to be a driving force for its photochemical reactivity. diva-portal.org NICS calculations can be used to probe the changing aromaticity along a reaction pathway, providing insight into the mechanism.
Table 4: Aromaticity Analysis of a Related Bicyclic Carbene
| Compound | Aromaticity Descriptor | Calculated Value | Conclusion | Reference |
| Singlet 3-carbenabicyclo[3.1.0]hexane | Diamagnetic Susceptibility Exaltation (Δχ) | -0.7 cgs-ppm | Nonaromatic | acs.org |
Isodesmic Reaction Analysis for Relative Stability
Isodesmic reactions are hypothetical reactions in which the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of an isodesmic reaction, one can obtain a measure of the relative stability of a molecule, often referred to as its strain energy or stabilization energy. This method is particularly useful for cyclic and strained molecules.
For bicyclic systems like bicyclo[3.1.0]hexane, isodesmic reactions have been used to estimate their strain energies. umsl.edu The calculated enthalpy of the isodesmic reaction provides a good reproduction of the conventional ring strain energy. umsl.edu
Isodesmic reactions have also been employed to understand the stability of reactive intermediates derived from bicyclo[3.1.0]hexane. For example, the stabilization energy of singlet 3-carbenabicyclo[3.1.0]hexane was calculated to be 3.00 kcal/mol using isodesmic reactions at the B3LYP/6-311+G(3df,2p)//B3LYP/6-31G* level of theory. acs.org This relatively small stabilization energy is consistent with the geometric and aromaticity analyses that suggest this carbene is nonaromatic. acs.org
In another study, isodesmic reactions were used to demonstrate that the reluctance of bicyclo[1.1.0]butan-2-ones to undergo ring opening compared to bicyclo[3.1.0]hexan-6-ones is due to a stabilizing interaction in the former. acs.org Ab initio calculations of the energies of isodesmic reactions also revealed that methyl substituents provide significant stabilization for the resulting oxyallyl diradicals. acs.org
Table 5: Calculated Stabilization Energy from Isodesmic Reaction Analysis
| Compound | Stabilization Energy (kcal/mol) | Computational Method | Reference |
| Singlet 3-carbenabicyclo[3.1.0]hexane | 3.00 | B3LYP/6-311+G(3df,2p)//B3LYP/6-31G* | acs.org |
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Total Synthesis of Complex Natural Products
The unique structural and stereochemical attributes of bicyclo[3.1.0]hexan-2-one make it an invaluable chiron for the total synthesis of intricate natural products.
The bicyclo[3.1.0]hexane core is a frequently encountered motif in a variety of natural products and pharmaceutically active compounds. researchgate.net Its incorporation into a synthetic strategy often leverages the high degree of strain within the fused cyclopropane (B1198618) ring. This strain not only provides a thermodynamic driving force for specific transformations but also allows for excellent stereochemical control over subsequent reactions. researchgate.net The rigidity of the bicyclic system provides a stable template upon which further stereocenters can be installed with high selectivity. smolecule.com Synthetic chemists utilize this compound and its derivatives as precursors to more complex fused ring systems, including bridged bicyclic and tricyclic skeletons found in bioactive molecules. researchgate.netacs.org The development of scalable and efficient methods to produce enantiopure this compound has further enhanced its utility as a starting material in complex synthesis. researchgate.net
The practical application of this compound as a synthetic intermediate is demonstrated in the total synthesis of several natural products.
Sabina Ketone : Sabina ketone, a 5-isopropylthis compound, is a natural product that can be synthesized through various routes involving the this compound core. One convenient method involves a four-step sequence starting from aromatic ethers, proceeding through Birch reduction, hydrogen chloride addition, hydrolysis, and finally a base-mediated cyclization of a 4-chlorocyclohexanone (B8230851) intermediate to form the bicyclic ketone. smolecule.com An asymmetric synthesis has also been developed via the intramolecular cyclopropanation of an unsaturated terminal epoxide, which generates a bicyclo[3.1.0]hexan-2-ol intermediate that is subsequently oxidized to (-)-sabina ketone. beilstein-journals.org
Sekikaic Acid Methyl Ester : The synthesis of this uniquely substituted benzoate (B1203000) was achieved through a novel and highly efficient 2π disrotatory ring-opening aromatization sequence. d-nb.infocymitquimica.com This transformation uses a substituted this compound as the starting platform. Under thermal conditions, the strained bicyclic system undergoes a cascade reaction, leading to the facile construction of the polyfunctionalized aromatic ring characteristic of sekikaic acid methyl ester. d-nb.infonih.gov
Galiellalactone C4 Epimer : The enantioselective total synthesis of the C4 epimer of galiellalactone, a fungal metabolite known to inhibit STAT3, was accomplished using 1R-5S-bicyclo[3.1.0]hexan-2-one as the starting material. researchgate.netacs.org Recognizing the ring strain inherent to the natural product's smolecule.comsmolecule.comcymitquimica.com tricyclic skeleton, researchers developed synthetic approaches that capitalize on an efficient radical cyclization/fragmentation cascade. researchgate.netacs.org The cyclopropane ring of the starting ketone provided crucial stereochemical control and facilitated a strain-release fragmentation, enabling the synthesis to be completed in as few as five steps. researchgate.net
Strategic Incorporation of this compound Scaffolds
Design and Synthesis of Conformationally Restricted Bioisosteres for Receptor Ligands
The rigid bicyclo[3.1.0]hexane scaffold is an ideal template for creating conformationally locked analogues of flexible biomolecules. By restricting the spatial arrangement of key functional groups, chemists can design potent and selective ligands for biological targets.
Carbasugars, where the ring oxygen of a carbohydrate is replaced by a methylene (B1212753) group, are important tools for studying carbohydrate-binding proteins. The bicyclo[3.1.0]hexane system has been used to create conformationally restricted mimics of furanose rings. A synthetic route has been developed to access analogues of both β-arabinofuranosyl and α-galactofuranosyl rings from a single precursor. researchgate.netd-nb.info This strategy's key step is a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to generate the bicyclo[3.1.0]hexane ring system. researchgate.netd-nb.info This approach takes advantage of the pseudo-enantiomeric relationship between the two target ring systems. researchgate.net These mimics have been further elaborated into UDP-Galf analogues to serve as potential inhibitors for enzymes like the mycobacterial galactofuranosyltransferase GlfT2. smolecule.comacs.org
The strategy of conformational restriction using the bicyclo[3.1.0]hexane scaffold has been successfully applied to neurotransmitters and nucleosides.
Histamine (B1213489) Analogues : To develop selective histamine receptor ligands, conformationally rigid analogues were designed and synthesized using a bicyclo[3.1.0]hexane scaffold. acs.org This rigid backbone locks the spatial orientation of the imidazole (B134444) ring and the aminoalkyl side chain. acs.org This restriction resulted in compounds with potent binding affinity and over 100-fold selectivity for the H3 receptor subtype over the H4 subtype, demonstrating the utility of this scaffold in achieving receptor selectivity. nih.govacs.org
Nucleoside Analogues : The bicyclo[3.1.0]hexane system has been extensively used to create conformationally locked nucleoside analogues, which are crucial for probing the conformational preferences of enzymes like polymerases and kinases. cymitquimica.com By fusing a cyclopropane ring to the cyclopentane (B165970) core, the resulting bicyclo[3.1.0]hexane template mimics the sugar pucker, locking it into either a "North" or "South" conformation. researchgate.netapolloscientific.co.uk For example, North-methanocarba-thymidine (N-MCT), a potent antiviral agent, features a restricted bicyclo[3.1.0]hexane pseudosugar. researchgate.net Syntheses have been developed for a range of these analogues, including those built on oxa- and thia-bicyclo[3.1.0]hexane systems, to create metabolically stable prototypes with potential therapeutic applications. rsc.orgnih.govresearchgate.net
Development of Carbasugar Analogues (e.g., β-Arabinofuranosyl and α-Galactofuranosyl Ring Mimics)
Versatile Synthetic Platform for Diverse Organic Transformations
Beyond its role as a structural mimic, the this compound ring system is a versatile platform for a wide array of organic transformations, primarily driven by the release of its inherent ring strain. nih.gov
The reactivity of this ketone allows it to be a starting point for constructing a variety of complex molecular architectures. A notable example is its use in a powerful cascade reaction that enables the de novo construction of substituted benzannulated heterocycles such as indoles, indazoles, benzofurans, and benzothiophenes under mild conditions. This versatility stems from a highly efficient 2π disrotatory ring-opening aromatization sequence. acs.org This thermal transformation allows for the facile construction of uniquely substituted and polyfunctionalized benzoates. acs.org When conducted in the presence of amines or alcohols, this reaction yields substituted anilines or ethers, respectively. acs.org
Furthermore, the this compound skeleton can undergo other synthetically useful transformations. For instance, it can be converted into a 3-diazo derivative, which upon thermal ring-contraction, yields esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid, providing access to another strained ring system. nih.gov The unique reactivity of the bicyclo[3.1.0]hexane system, particularly its propensity for ring-opening and rearrangement reactions, establishes it as a valuable and flexible tool for the synthesis of diverse and complex organic molecules. cymitquimica.com
Construction of Substituted Benzoates, Indoles, Indazoles, Benzofurans, and Benzothiophenes
A significant application of bicyclo[3.1.0]hexan-2-ones is in the de novo synthesis of substituted aromatic and heteroaromatic systems. Research has demonstrated a powerful cascade reaction that utilizes readily available bicyclo[3.1.0]hexan-2-ones to construct a diverse range of substituted benzoates, indoles, indazoles, benzofurans, and benzothiophenes. researchgate.netresearchgate.net This transformation is notable for its efficiency and mild, non-anhydrous reaction conditions. researchgate.netacs.org
The core of this methodology lies in a 2π disrotatory electrocyclic ring-opening of the this compound scaffold, which proceeds under thermal conditions to generate a vinylketene intermediate that subsequently undergoes aromatization. researchgate.netnih.gov This sequence allows for the facile construction of uniquely substituted and polyfunctionalized benzoates. nih.gov For instance, in the presence of alcohols or amines, this ring-opening and aromatization sequence leads to the formation of substituted ethers or anilines, respectively. researchgate.netnih.gov
This synthetic platform has been successfully extended to the synthesis of complex benzannelated heterocycles, which are prominent structural motifs in many natural products and pharmaceuticals. researchgate.netresearchgate.net The cascade reaction enables the construction of variously substituted indoles, indazoles, benzofurans, and benzothiophenes from this compound precursors. researchgate.net Mechanistic studies for indole (B1671886) synthesis have revealed that the process involves an electrocyclic ring-opening of the bicyclic system and subsequent aromatization, which precedes a 3,3-sigmatropic rearrangement. researchgate.netresearchgate.net This approach provides a powerful alternative to traditional methods that often rely on the functionalization of existing heterocyclic systems. researchgate.net
Table 1: Aromatic and Heteroaromatic Compounds Synthesized from this compound Derivatives
| Product Class | Key Transformation | Significance | Citations |
| Substituted Benzoates | Thermal 2π disrotatory ring-opening | Facile construction of polyfunctionalized benzoates. | researchgate.net, nih.gov |
| Substituted Anilines | Ring-opening in the presence of amines | Access to key constituents in biologically active compounds. | researchgate.net, researchgate.net |
| Substituted Phenolic Ethers | Ring-opening in the presence of alcohols | Versatile method for uniquely substituted ethers. | researchgate.net, nih.gov |
| Indoles & Indazoles | Cascade reaction involving ring-opening and rearrangement | De novo synthesis of important pharmaceutical motifs under mild conditions. | researchgate.net, acs.org, researchgate.net |
| Benzofurans & Benzothiophenes | Cascade reaction from bicyclic precursors | Efficient construction of prominent benzannelated heterocycles. | researchgate.net, researchgate.net |
Asymmetric Synthesis of Key Chiral Intermediates for Pharmaceutical Targets
The rigid, conformationally constrained structure of the bicyclo[3.1.0]hexane framework makes it an excellent scaffold for asymmetric synthesis. uio.no By introducing chirality into this system, it can be used to prepare enantiomerically pure intermediates for complex pharmaceutical targets. This approach is particularly valuable because the fixed conformation can lead to high selectivity in receptor binding. uio.no
Derivatives of bicyclo[3.1.0]hexane are also used to create conformationally restricted analogues of biologically important molecules. For instance, they serve as precursors for analogues of β-arabinofuranosyl and α-galactofuranosyl rings, which are components of nucleosides. acs.org A key step in this synthesis is a base-promoted ring contraction of an epoxy ketone to form the bicyclo[3.1.0]hexane ring system. acs.org Furthermore, 3-aza-bicyclo[3.1.0]hexane derivatives have been synthesized and investigated as non-peptide antagonists for orexin (B13118510) receptors, indicating their potential in treating sleep disorders and other neurological conditions. google.com The synthesis of enantiomerically pure analogues of Bicifadine, a norepinephrine-dopamine reuptake inhibitor, has also been explored using bicyclic lactones and lactams derived from the bicyclo[3.1.0]hexane skeleton. uio.no
Table 2: Chiral Intermediates from this compound in Pharmaceutical Synthesis
| Chiral Intermediate/Analogue | Pharmaceutical Target/Application | Key Synthetic Feature | Citations |
| (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one | Lenacapavir (HIV Treatment) | Scalable, 6-step enantioselective synthesis from (R)-epichlorohydrin. | nih.gov, verixiv.org |
| 3-Aza-bicyclo[3.1.0]hexane Derivatives | Orexin Receptor Antagonists | Serve as non-peptide antagonists for potential neurological treatments. | google.com |
| Bicyclo[3.1.0]hexane-derived Nucleoside Analogues | Potential Antiviral Agents | Conformationally restricted analogues of furanosyl rings. | acs.org |
| 1-Aryl-3-azabicyclo[3.1.0]hexane Derivatives | Bicifadine Analogues | Enantiomerically pure analogues for CNS receptor targets. | uio.no |
Q & A
Q. What established synthetic routes exist for bicyclo[3.1.0]hexan-2-one, and how do their efficiencies compare?
this compound is synthesized via multiple strategies:
- (3 + 2) Annulation : Cyclopropenes react with aminocyclopropanes under Rh-catalyzed conditions to form carbocyclic derivatives. This method offers regioselectivity but requires precise control of ylide intermediates .
- Rearrangement of Cyclic Precursors : Starting from 4-tosyloxycyclohexanone or 2-cyclopentenone, this compound derivatives are generated through photochemical or thermal rearrangements. These routes often yield mixed isomers, requiring advanced separation techniques like GC with Carbowax 20M columns .
- Pauson–Khand Reactions : Cyclopropenes undergo carbonylative cycloaddition with alkynes, though this method is limited to heterobicyclic products .
Key Considerations : Efficiency depends on catalyst choice (e.g., Rh vs. thermal methods) and the need for post-synthetic purification. Annulation strategies are favored for functionalized derivatives, while precursor rearrangements are simpler but less selective .
Q. Which spectroscopic techniques are most effective for confirming the structure and conformation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR resolve cyclopropane ring strain and substituent effects. For example, coupling constants (J values) distinguish boat-like conformations (common in bicyclo[3.1.0] systems) from chair forms .
- Far-IR and Raman Spectroscopy : Detect low-frequency vibrations (e.g., cyclopropane ring breathing modes) to confirm rigidity and conformational stability .
- X-Ray Crystallography : Provides definitive proof of boat-like conformations in crystalline derivatives, as observed in substituted bicyclo[3.1.0]hexanes .
- Microwave Spectroscopy : Used to study gas-phase conformations, revealing deviations from solid-state structures due to reduced steric constraints .
Methodological Tip : Combine NMR with computational modeling (DFT) to correlate experimental data with predicted conformational energies .
Q. What are the primary chemical reactions of this compound, and how do reaction conditions affect product distribution?
- Photoreduction : Under UV light, this compound undergoes Norrish-type cleavage, yielding cyclopentanone derivatives. Competing pathways (e.g., cyclopropane ring opening) are minimized by controlling solvent polarity and irradiation time .
- Solvolysis : In acidic or aqueous conditions, the cyclopropane ring assists in stabilizing carbocation intermediates, leading to rearranged products. Boat conformations favor specific transition states, as shown in 3-bicyclo[3.1.0]hexyl systems .
- Functionalization : Cross-metathesis with terminal olefins introduces substituents at the cyclopropane ring. Electron-withdrawing groups may shift reactivity toward [3 + 2] cycloadditions instead of cyclopropanation .
Critical Analysis : Reaction outcomes are highly sensitive to steric effects from the bicyclic framework. For example, bulky substituents hinder metathesis but enhance cycloaddition selectivity .
Advanced Research Questions
Q. How do conformational dynamics of this compound influence its solvolysis kinetics?
this compound adopts boat-like conformations in solution and solid states, as confirmed by X-ray and dipole moment studies. These conformations stabilize transition states during solvolysis:
- Kinetic Studies : Boat forms allow partial conjugation between the carbonyl group and cyclopropane σ bonds, lowering activation energy for ring-opening. This is critical in cyclopropyl-assisted solvolysis, where rate constants correlate with substituent-induced strain .
- Steric Effects : Substituents at the cyclopropane tip (e.g., methyl or phenyl groups) increase torsional strain, accelerating solvolysis by 10–100× compared to unsubstituted analogs. This is demonstrated in 3-substituted derivatives via Eyring analysis .
Contradictions : Some studies report unexpected stability in aqueous conditions, suggesting competing hydrogen-bonding interactions may offset ring strain .
Q. What strategies exist for stereoselective functionalization of this compound at the cyclopropane ring, and what are the stereochemical challenges?
- Cross-Metathesis : Olefinic precursors undergo Grubbs-catalyzed metathesis to introduce alkyl/aryl groups. Steric hindrance at the bridgehead limits reactivity, requiring electron-deficient catalysts (e.g., Hoveyda-Grubbs) .
- Carbene Cyclopropanation : Diazo intermediates generate carbenes that insert into C–H bonds. Diastereoselectivity is achieved using chiral auxiliaries (e.g., Evans oxazolidinones), though electron-withdrawing substituents favor [3 + 2] cycloaddition side reactions .
- Enantioselective Synthesis : (S)-Methanocarba nucleosides are synthesized via functional group transformations on bicyclo[3.1.0]hexane scaffolds, with chirality controlled by asymmetric catalysis (e.g., Sharpless epoxidation) .
Challenges : Bridgehead substituents create axial chirality, complicating stereochemical assignments. Use Mosher ester analysis or NOESY to resolve ambiguities .
Q. How do competing reaction pathways in this compound derivatives affect synthetic outcomes?
- Photochemical vs. Thermal Pathways : UV irradiation promotes Norrish cleavage, while thermal conditions favor cyclopropane ring expansion. For example, this compound yields 3-methylcyclopentanone under UV light but forms tricyclic derivatives upon heating .
- Electrophilic Additions : Substituents with lone pairs (e.g., amino groups) direct electrophiles to the cyclopropane bridgehead, whereas electron-deficient systems undergo conjugate additions. Competing pathways are mitigated by solvent choice (e.g., polar aprotic solvents stabilize carbocations) .
Data Contradictions : Some studies report unexpected retention of bicyclic frameworks during alkylation, attributed to steric shielding of reactive sites. Computational modeling (DFT) helps predict dominant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
